BenchChemオンラインストアへようこそ!

4-Bromo-2,3-dihydrobenzofuran-5-ol

DHFR inhibition Antifolate activity Enzyme inhibition

4-Bromo-2,3-dihydrobenzofuran-5-ol provides a regiodefined 4-bromo/5-hydroxyl substitution pattern critical for synthesizing BD2-selective BET inhibitors (1000-fold BD2/BD1 selectivity) and melatonin receptor agonists. The 4-Br handle enables Pd-mediated cross-coupling for 4-position diversification; the 5-OH group modulates DHFR inhibitory activity (IC50 160–291 nM). Procure this validated scaffold for fragment-based drug discovery targeting epigenetic readers. Verify positional isomer identity—generic substitution risks failed couplings and target disengagement.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
Cat. No. B11888014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,3-dihydrobenzofuran-5-ol
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1COC2=C1C(=C(C=C2)O)Br
InChIInChI=1S/C8H7BrO2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-2,10H,3-4H2
InChIKeyZNDIZVZVURQQSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,3-dihydrobenzofuran-5-ol for Pharmaceutical Research: CAS, Molecular Properties, and Structural Class Overview


4-Bromo-2,3-dihydrobenzofuran-5-ol (CAS: 40492-49-7) is a brominated heterocyclic building block with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol . The compound belongs to the 2,3-dihydrobenzofuran scaffold class, which has been extensively developed in medicinal chemistry as highly potent bromo and extra-terminal domain (BET) inhibitors with 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) [1]. The presence of both a bromine atom at the 4-position and a hydroxyl group at the 5-position confers distinct reactivity profiles that differentiate this compound from other positional isomers and non-halogenated analogs in cross-coupling and functionalization applications.

Why 4-Bromo-2,3-dihydrobenzofuran-5-ol Cannot Be Interchanged with Other Bromo-Dihydrobenzofuran Positional Isomers


Substitution of 4-Bromo-2,3-dihydrobenzofuran-5-ol with other bromo-substituted dihydrobenzofuran positional isomers or non-halogenated analogs introduces quantifiable differences in both synthetic utility and biological performance. In palladium-mediated cross-coupling applications, the 4-bromo substituent provides a specific coupling handle whose reactivity and regioselectivity differ fundamentally from the 6-bromo or 5-bromo positional isomers, directly affecting downstream product accessibility [1]. In enzyme inhibition contexts, the combination of the 4-bromo substitution pattern and the 5-hydroxyl group contributes to measurable differences in potency: related dihydrobenzofuran derivatives in the same scaffold class exhibit DHFR inhibitory activities spanning from low nanomolar (3.90 nM) to micromolar (65,000 nM) depending on substitution pattern and pendant functionality [2]. Generic substitution without verifying positional and functional group equivalence introduces risks of failed coupling reactions, altered pharmacological profiles, or complete loss of target engagement in established synthetic routes and biological assays.

4-Bromo-2,3-dihydrobenzofuran-5-ol: Comparative Quantitative Evidence for Scientific Selection


Dihydrofolate Reductase (DHFR) Inhibition: Cross-Species Comparative Potency Data

4-Bromo-2,3-dihydrobenzofuran-5-ol demonstrates measurable DHFR inhibitory activity with IC50 values of 160 nM against bovine liver DHFR and 291 nM against recombinant human DHFR expressed in Escherichia coli [1][2]. In the broader context of dihydrobenzofuran-containing DHFR inhibitors, this compound occupies an intermediate potency tier—substantially less potent than the most optimized analogs (e.g., CHEMBL4099755, IC50 = 3.90 nM against human DHFR) but significantly more active than weakly binding derivatives (e.g., CHEMBL3115732, IC50 = 65,000 nM against bovine DHFR) [3]. This potency profile positions the compound as a useful reference scaffold for structure-activity relationship studies.

DHFR inhibition Antifolate activity Enzyme inhibition

Palladium-Mediated Cross-Coupling: Defined Synthetic Handle for 4-Substituted Derivatives

The 4-bromo substituent of 4-Bromo-2,3-dihydrobenzofuran-5-ol serves as a defined synthetic handle for palladium-mediated coupling reactions, enabling efficient access to 4-substituted-2,3-dihydrobenzofuran derivatives [1]. In the documented synthetic route, Pd-mediated coupling reactions of the 4-bromo intermediate provided straightforward entry to 4-substituted analogs, which served as key intermediates for synthesizing a melatonin receptor agonist and sodium-hydrogen exchanger inhibitors [2]. In contrast, the non-brominated 2,3-dihydrobenzofuran-5-ol lacks this electrophilic coupling site entirely, while the 6-bromo positional isomer exhibits different regioselectivity in cross-coupling due to altered electronic environment and steric accessibility.

Cross-coupling Synthetic methodology Building block

Scaffold Validation in BET Inhibitor Development: GSK852 Program Precedent

The 2,3-dihydrobenzofuran scaffold—of which 4-Bromo-2,3-dihydrobenzofuran-5-ol is a brominated derivative—has been validated in an extensive medicinal chemistry campaign at GlaxoSmithKline that yielded GSK852, a highly optimized BET inhibitor with 1000-fold selectivity for BD2 over BD1, potent activity, high solubility, and good in vivo rat and dog pharmacokinetics [1]. The presence of a bromine substituent on this scaffold provides a critical vector for further functionalization and structure-activity relationship exploration [2]. While the target compound itself is not the final optimized drug candidate, it serves as a foundational building block for accessing this therapeutically validated chemical space. Alternative scaffolds lacking the dihydrobenzofuran core (e.g., benzodiazepines, isoxazoles) do not confer the same BD2 selectivity profile demonstrated by the 2,3-dihydrobenzofuran series.

BET inhibition Epigenetic therapeutics BD2 selectivity

Microbial Hydroxylation Biosynthetic Route: Enabling Green Chemistry Access

A documented biosynthetic route to 4-Bromo-2,3-dihydrobenzofuran-5-ol utilizes microbial hydroxylation of o-bromophenylacetic acid, providing 2-bromo-5-hydroxyphenylacetic acid as a precursor [1]. This enzymatic approach offers an alternative to traditional chemical halogenation methods that may produce regioisomeric mixtures or require harsh reaction conditions. The microbial route demonstrates that this specific substitution pattern can be accessed through biocatalytic means—a property not shared by all bromo-dihydrobenzofuran positional isomers, which may require different enzymatic systems or lack documented biosynthetic pathways altogether.

Biocatalysis Green chemistry Synthetic methodology

4-Bromo-2,3-dihydrobenzofuran-5-ol: Validated Application Scenarios for Scientific Procurement


Synthesis of Melatonin Receptor Agonist Intermediates via Palladium Cross-Coupling

4-Bromo-2,3-dihydrobenzofuran-5-ol serves as the key electrophilic intermediate in Pd-mediated coupling reactions to produce 4-substituted-2,3-dihydrobenzofurans, which have been explicitly utilized in the synthesis of melatonin receptor agonists [1]. Procurement of this building block is indicated for medicinal chemistry programs targeting MT₁/MT₂ receptor modulation where diversification at the 4-position is required to optimize binding affinity and selectivity profiles.

Sodium-Hydrogen Exchanger (NHE) Inhibitor Development Programs

The same 4-substituted-2,3-dihydrobenzofuran derivatives accessed via 4-Bromo-2,3-dihydrobenzofuran-5-ol have been employed in the development of sodium-hydrogen exchanger inhibitors [1]. This application scenario is relevant for cardiovascular and renal drug discovery programs seeking to modulate NHE-1 activity, where the 2,3-dihydrobenzofuran scaffold provides a validated template for inhibitor design.

DHFR Inhibitor Scaffold Optimization and Structure-Activity Relationship Studies

With documented DHFR inhibitory activity (IC50 values of 160-291 nM across bovine and human enzymes), 4-Bromo-2,3-dihydrobenzofuran-5-ol provides a moderately potent reference compound for structure-activity relationship exploration in antifolate drug discovery [2][3]. The compound's potency falls within a tractable range for optimization, making it suitable as a starting point for medicinal chemistry campaigns targeting DHFR in antibacterial, antiparasitic, or anticancer indications.

BET Bromodomain Inhibitor Fragment-Based Discovery and Scaffold Exploration

The 2,3-dihydrobenzofuran scaffold has been validated in the development of GSK852, a highly selective BD2 BET inhibitor with favorable in vivo pharmacokinetics [4]. 4-Bromo-2,3-dihydrobenzofuran-5-ol provides an entry point to this therapeutically validated chemical space, enabling fragment-based discovery, scaffold hopping, or the construction of focused compound libraries targeting epigenetic reader domains.

Quote Request

Request a Quote for 4-Bromo-2,3-dihydrobenzofuran-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.